7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
Overview
Description
“7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one” is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one” typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors such as thiosemicarbazide with a suitable carbonyl compound under acidic or basic conditions.
Cyclization: The intermediate formed is then cyclized to form the thiadiazole ring.
Chloromethylation: The thiadiazole ring is then chloromethylated using reagents like chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Methylthio Substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology and Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to its heterocyclic structure.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to impart specific properties.
Mechanism of Action
The mechanism of action of “7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one” would depend on its specific application. For instance, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological processes. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-(Chloromethyl)-2-(methylthio)-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
- 7-(Chloromethyl)-2-(methylthio)-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
Uniqueness
The unique combination of the chloromethyl and methylthio groups within the thiadiazolo[3,2-A]pyrimidin-5-one framework may impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
7-(chloromethyl)-2-methylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3OS2/c1-13-7-10-11-5(12)2-4(3-8)9-6(11)14-7/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAQHHBMLMGDKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=O)C=C(N=C2S1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90525898 | |
Record name | 7-(Chloromethyl)-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90525898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87572-21-2 | |
Record name | 7-(Chloromethyl)-2-(methylthio)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87572-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Chloromethyl)-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90525898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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